2-Nitrophenoxyacetyl Chloride

Description

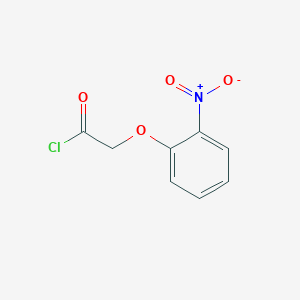

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWBGACGIKCIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462295 | |

| Record name | 2-Nitrophenoxyacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20142-87-4 | |

| Record name | 2-Nitrophenoxyacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenoxyacetyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Nitrophenoxyacetyl Chloride synthesis from 2-nitrophenoxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Nitrophenoxyacetyl Chloride from its precursor, 2-nitrophenoxyacetic acid. The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis, rendering the molecule more susceptible to nucleophilic attack and serving as a crucial step in the preparation of esters, amides, and other acyl derivatives. This guide outlines two prevalent and effective methods for this conversion: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Core Synthesis Pathways

The synthesis of this compound from 2-nitrophenoxyacetic acid is typically achieved by treating the carboxylic acid with a chlorinating agent. The two most common and reliable reagents for this transformation are thionyl chloride and oxalyl chloride. Both reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acid chloride. The choice between these reagents often depends on the scale of the reaction, the sensitivity of the starting material to heat, and the desired purity of the final product.

The reaction with thionyl chloride proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This method often requires heating the reaction mixture to reflux. The oxalyl chloride method, frequently catalyzed by N,N-dimethylformamide (DMF), can often be performed at room temperature and produces gaseous byproducts of carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of acid chlorides from substituted phenoxyacetic acids, which can be adapted for the synthesis of this compound.

| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |

| Starting Material | 2-nitrophenoxyacetic acid | 2-nitrophenoxyacetic acid |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Molar Equiv. of Agent | 2.0 - 5.0 equivalents[1] | 1.2 - 1.5 equivalents[2][3] |

| Solvent | Dichloromethane (DCM), Toluene, or neat[1] | Anhydrous Dichloromethane (DCM)[1][4] |

| Catalyst | None required (sometimes pyridine or DMF)[1] | Catalytic N,N-Dimethylformamide (DMF)[1][3] |

| Reaction Temperature | Reflux (e.g., 55-80 °C)[1][2] | Room Temperature[1][4] |

| Reaction Time | 3 - 4 hours[1][2] | 1.5 - 24 hours[1][3][4] |

| Typical Yield | 85 - 92% (for analogous systems)[1] | Generally high (specific data not available)[1] |

| Work-up | Distillation of excess SOCl₂[1][5] | Rotary evaporation of solvent and excess reagent[1][4] |

| Purification | Fractional distillation under reduced pressure[1] | Often used crude in the next step[5] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on established procedures for analogous substituted phenoxyacetic acids.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of substituted phenoxyacetyl chlorides.[1][2][5]

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 2-nitrophenoxyacetic acid (1.0 equivalent).

-

Add an excess of thionyl chloride (2.0 to 5.0 equivalents), either neat or in a dry, inert solvent such as dichloromethane (DCM) or toluene.[1]

-

The mixture is heated to reflux (the temperature will depend on the solvent used; if neat, the boiling point of thionyl chloride is 76 °C) and maintained for 3-4 hours, or until the evolution of gaseous byproducts ceases.[1][2]

-

After the reaction is complete, the reaction mixture is cooled to room temperature.

-

Excess thionyl chloride and solvent (if used) are carefully removed by distillation, initially at atmospheric pressure and then under reduced pressure.[1][5]

-

The resulting crude this compound can be purified by fractional distillation under high vacuum to yield the final product.

Method 2: Synthesis using Oxalyl Chloride

This protocol is a general method for the conversion of carboxylic acids to acyl chlorides and is often preferred for its milder reaction conditions.[1][3][4]

Procedure:

-

In a dry, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenoxyacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

To this solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[1][3]

-

The flask is cooled in an ice bath (0 °C).

-

Oxalyl chloride (1.2 to 1.5 equivalents) is added dropwise to the stirred solution via a syringe.[2][3]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1.5 to 5 hours (the reaction can be monitored by the cessation of gas evolution).[1][4]

-

Upon completion, the solvent and excess oxalyl chloride are removed by rotary evaporation. The crude this compound is often of sufficient purity to be used in subsequent reactions without further purification.[5]

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

References

An In-depth Technical Guide to 2-Nitrophenoxyacetyl Chloride for Researchers and Drug Development Professionals

An essential acylating agent and building block in synthetic chemistry, 2-Nitrophenoxyacetyl Chloride serves as a versatile reagent in the development of novel therapeutics and complex organic molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications.

Core Physicochemical Properties

This compound is a reactive organic compound notable for its ortho-substituted nitro group on the phenoxy ring. This substitution pattern influences its reactivity and provides a handle for further chemical transformations, including its potential use in the generation of photolabile protecting groups.[1][2] Its core properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆ClNO₄ | [3] |

| Molecular Weight | 215.59 g/mol | [3] |

| CAS Number | 20142-87-4 | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | 43 °C | [3] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Reacts with water. Soluble in aprotic organic solvents. | [4] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process, starting with the preparation of 2-nitrophenoxyacetic acid, followed by its conversion to the corresponding acid chloride.

Experimental Protocols

Step 1: Synthesis of 2-Nitrophenoxyacetic Acid

-

Materials: 2-nitrophenol, ethyl chloroacetate, sodium hydroxide, water, diethyl ether, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve 2-nitrophenol in an aqueous solution of sodium hydroxide to form the sodium 2-nitrophenoxide salt.

-

To this solution, add ethyl chloroacetate and heat the mixture under reflux for several hours.

-

After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude 2-nitrophenoxyacetic acid.

-

The crude product is then extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water.

-

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used reagents for this purpose.[5][6][7][8]

-

Materials: 2-nitrophenoxyacetic acid, thionyl chloride (or oxalyl chloride), dry dichloromethane (DCM), and a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.

-

Procedure using Thionyl Chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-nitrophenoxyacetic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride is carefully removed by distillation under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification.

-

-

Procedure using Oxalyl Chloride:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 2-nitrophenoxyacetic acid in dry dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, and HCl).

-

Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure to yield the crude this compound.

-

The general workflow for the synthesis of this compound is depicted in the following diagram.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its structural analogues and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the ether linkage.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0-8.2 | d | Aromatic H |

| ~7.6-7.8 | t | Aromatic H |

| ~7.2-7.4 | t | Aromatic H |

| ~7.0-7.2 | d | Aromatic H |

| ~4.8-5.0 | s | -OCH₂CO- |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon and the aromatic carbons will exhibit distinct chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | C=O (acid chloride) |

| ~150-155 | Ar-C (ipso to O) |

| ~140-145 | Ar-C (ipso to NO₂) |

| ~120-135 | Ar-C (CH) |

| ~65-70 | -OCH₂CO- |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the acid chloride.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780-1815 | Strong | C=O stretch (acid chloride) |

| ~1520-1540 | Strong | Asymmetric NO₂ stretch |

| ~1340-1360 | Strong | Symmetric NO₂ stretch |

| ~1200-1300 | Strong | C-O-C stretch (aryl ether) |

| ~700-800 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

| Predicted m/z | Fragment |

| 215/217 | [M]⁺ (Molecular ion) |

| 180 | [M - Cl]⁺ |

| 138 | [M - COCl]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 92 | [C₆H₄O]⁺ |

Reactivity and Applications

This compound, as a reactive acid chloride, is a valuable reagent for introducing the 2-nitrophenoxyacetyl group into various molecules. This functionality can serve as a linker or a protecting group in organic synthesis.

A primary application of acid chlorides is the acylation of amines to form stable amide bonds.[4][9][10] This reaction is fundamental in peptide synthesis and the development of bioconjugates.[2] The 2-nitrophenoxyacetyl group, once incorporated, can potentially be cleaved under specific conditions, such as photolysis, making it a candidate for a photolabile protecting group.[1][2]

The general reaction of this compound with a primary amine to form an N-substituted amide is illustrated below.

Safety Information

This compound is classified as a corrosive substance that causes burns.[3] It is expected to react with water and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3]

This technical guide provides a foundational understanding of this compound for its application in research and development. Further experimental validation of the predicted data is recommended for specific applications.

References

- 1. (2-Nitrophenyl)acetic acid - Wikiwand [wikiwand.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-NITROPHENYLACETIC ACID FOR SYNTHESIS [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 9. che.hw.ac.uk [che.hw.ac.uk]

- 10. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

2-Nitrophenoxyacetyl Chloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitrophenoxyacetyl Chloride (CAS No. 20142-87-4), a valuable reagent in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis, and discusses its applications, particularly the related 2-nitrophenylacetyl group's role as a protecting group. This guide is intended to be a key resource for professionals in research and drug development, offering detailed data and methodologies to support their work with this compound.

Chemical Identification and Properties

This compound is a reactive acyl chloride characterized by a 2-nitrophenoxy substituent. Its chemical structure and key identifiers are presented below.

Molecular Structure:

graph "2-Nitrophenoxyacetyl_Chloride" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

rankdir="LR";

"C1" [label="C"];

"C2" [label="C"];

"C3" [label="C"];

"C4" [label="C"];

"C5" [label="C"];

"C6" [label="C"];

"O1" [label="O"];

"N1" [label="N"];

"O2" [label="O"];

"O3" [label="O"];

"C7" [label="C"];

"O4" [label="O"];

"C8" [label="C"];

"Cl1" [label="Cl"];

"H1" [label="H"];

"H2" [label="H"];

"H3" [label="H"];

"H4" [label="H"];

"H5" [label="H"];

"H6" [label="H"];

// Aromatic ring

"C1" -- "C2";

"C2" -- "C3";

"C3" -- "C4";

"C4" -- "C5";

"C5" -- "C6";

"C6" -- "C1";

// Substituents on the ring

"C1" -- "O1";

"C2" -- "N1";

"C3" -- "H1";

"C4" -- "H2";

"C5" -- "H3";

"C6" -- "H4";

// Nitro group

"N1" -- "O2" [style=double];

"N1" -- "O3";

// Acetyl chloride group

"O1" -- "C7";

"C7" -- "H5";

"C7" -- "H6";

"C7" -- "C8";

"C8" -- "O4" [style=double];

"C8" -- "Cl1";

}

Synthesis of this compound.

Detailed Protocol:

-

Materials:

-

2-Nitrophenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrophenoxyacetic acid.

-

Under an inert atmosphere, add a suitable anhydrous solvent.

-

Slowly add an excess of thionyl chloride to the flask. The reaction is typically carried out with at least two equivalents of thionyl chloride.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride and the solvent can be removed by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

Technique Expected Peaks/Signals ¹H NMR Aromatic protons (multiplet, ~7.0-8.2 ppm), Methylene protons (-O-CH₂-CO-, singlet, ~4.8-5.0 ppm) ¹³C NMR Carbonyl carbon (~170 ppm), Aromatic carbons (~115-155 ppm), Methylene carbon (~65-70 ppm) IR (Infrared) C=O stretch (strong, ~1780-1820 cm⁻¹), NO₂ stretches (strong, ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹), C-O-C stretch (~1200-1300 cm⁻¹) MS (Mass Spec) Molecular ion peak (M⁺) at m/z 215, Isotope peak for ³⁷Cl at M+2, Fragmentation pattern showing loss of Cl, COCl, and NO₂.

Applications in Organic Synthesis

The primary utility of this compound lies in its reactivity as an acylating agent. However, a significant application of the related 2-nitrophenylacetyl group is as a photolabile protecting group in organic synthesis.

The 2-Nitrophenylacetyl Group as a Protecting Group

The 2-nitrophenylacetyl group can be introduced to protect alcohols and amines. This protecting group is stable under various reaction conditions but can be selectively removed under mild conditions, making it a valuable tool in multi-step syntheses.

Workflow for Protection and Deprotection:

Protection and deprotection workflow.

The photolabile nature of the 2-nitrobenzyl moiety allows for the cleavage of the protecting group upon irradiation with UV light, typically around 350 nm. This method of deprotection is advantageous as it is performed under neutral conditions and does not require harsh chemical reagents.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Appropriate safety precautions must be taken during its handling and storage.

Table 4: Safety Information

Hazard Precaution Corrosive Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1] Moisture Sensitive Reacts with water and moisture to produce hydrochloric acid. Handle and store under anhydrous conditions in a tightly sealed container. Inhalation May be harmful if inhaled. Work in a well-ventilated fume hood. First Aid In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

Conclusion

This compound is a versatile reagent for the introduction of the 2-nitrophenoxyacetyl group. While its direct applications in drug development and signaling pathways are not extensively documented, the utility of the related 2-nitrophenylacetyl moiety as a photolabile protecting group highlights its potential in complex organic synthesis. This guide provides essential information for the safe and effective use of this compound in a research setting. Further investigation into its specific applications is warranted to fully explore its potential in medicinal chemistry and materials science.

References

Spectral Data and Experimental Protocols for 2-Nitrophenoxyacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to 2-nitrophenoxyacetyl chloride. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted spectral characteristics based on analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for its synthesis and spectral analysis are also provided to enable researchers to generate and verify this data.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including phenoxyacetyl chloride and 2-nitrophenol.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~5.0 - 5.2 | Singlet | 2H | -O-CH₂ -COCl |

| ~7.2 - 7.4 | Multiplet | 1H | Ar-H |

| ~7.6 - 7.8 | Multiplet | 2H | Ar-H |

| ~8.1 - 8.3 | Multiplet | 1H | Ar-H |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~68 - 72 | -O-C H₂-COCl |

| ~115 - 120 | Ar-C H |

| ~125 - 130 | Ar-C H |

| ~135 - 140 | Ar-C H |

| ~140 - 145 | Ar-C -NO₂ |

| ~150 - 155 | Ar-C -O |

| ~168 - 172 | -C OCl |

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2900 - 2800 | Aliphatic C-H stretch |

| ~1780 - 1810 | C=O stretch (acid chloride) |

| ~1580 - 1600 | Aromatic C=C stretch |

| ~1520 - 1540 | N-O asymmetric stretch (nitro group) |

| ~1340 - 1360 | N-O symmetric stretch (nitro group) |

| ~1200 - 1250 | Ar-O-C stretch |

| ~800 - 850 | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data of this compound

| m/z | Predicted Fragment |

| 215/217 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 180 | [M - Cl]⁺ |

| 139 | [O₂N-C₆H₄-O]⁺ |

| 123 | [O₂N-C₆H₄]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

2-Nitrophenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend 2-nitrophenoxyacetic acid in an excess of thionyl chloride (approximately 3-5 equivalents).

-

Add a few drops of dry dimethylformamide (DMF) as a catalyst.

-

Attach a reflux condenser fitted with a drying tube.

-

Gently reflux the mixture with stirring for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporation with an inert dry solvent like toluene can be performed.

-

The resulting crude this compound, typically an oil or low-melting solid, can be used directly for the next step or purified by vacuum distillation.

Spectral Analysis Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is expected to be a liquid or low-melting solid and is moisture-sensitive, the Attenuated Total Reflectance (ATR) method is recommended. Place a small drop of the sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or acetonitrile.

-

Instrumentation: Use a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Electron Ionization (EI) is a suitable method for this compound.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the synthesis and spectral analysis of this compound.

Caption: Analogy of the synthesis reaction to a signaling pathway.

Solubility Profile of 2-Nitrophenoxyacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-nitrophenoxyacetyl chloride in common organic solvents. Due to the compound's reactivity, particularly its susceptibility to hydrolysis and alcoholysis, quantitative solubility data is scarce in publicly available literature. Therefore, this guide focuses on a qualitative assessment based on documented reaction conditions and the general principles of acyl chloride chemistry. The information herein is intended to guide solvent selection for synthesis, purification, and various applications in research and drug development.

Qualitative Solubility of this compound

The solubility of this compound is primarily dictated by its chemical structure, which includes a polar acyl chloride group and a nitrophenoxy moiety. As a general rule for acyl chlorides, they are soluble in a range of nonpolar and polar aprotic solvents.[1][2] However, they are reactive towards protic solvents.

Below is a summary of the expected qualitative solubility of this compound in various common organic solvents.

| Solvent Class | Common Solvents | Expected Solubility/Reactivity | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Likely Soluble | These solvents do not possess acidic protons and are therefore unreactive towards the acyl chloride group. Their polarity is sufficient to dissolve the polar this compound molecule. Dichloromethane is a commonly cited solvent for reactions involving acyl chlorides.[2] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Likely Soluble to Sparingly Soluble | While less polar, these solvents can still dissolve this compound, particularly those with some degree of polarity like diethyl ether.[1] Solubility in highly nonpolar solvents like hexane may be more limited. |

| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Acyl chlorides react vigorously with protic solvents.[2][3] In the presence of water, this compound will hydrolyze to form 2-nitrophenoxyacetic acid and hydrochloric acid.[1] With alcohols, it will undergo alcoholysis to form the corresponding ester. Therefore, these are not suitable solvents for dissolving and recovering the compound intact.[1] |

Experimental Protocol for Qualitative Solubility Determination

The following is a general procedure for determining the qualitative solubility of a reactive compound like this compound. All work should be performed in a fume hood with appropriate personal protective equipment.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., Dichloromethane, Toluene, Tetrahydrofuran, Hexane, Acetonitrile)

-

Small, dry test tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Preparation: Dispense approximately 1 mL of the chosen anhydrous solvent into a dry test tube.

-

Initial Addition: Add a small, accurately weighed amount (e.g., 10 mg) of this compound to the solvent.

-

Mixing: Cap the test tube and vortex the mixture for 30-60 seconds at room temperature.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Addition (if soluble): If the initial amount dissolves, continue to add small, weighed portions of this compound, vortexing after each addition, until the solution becomes saturated (i.e., solid material remains undissolved). Record the total mass of solute added to estimate the approximate solubility.

-

Reactivity Check: For any solvent where dissolution is observed, it is prudent to monitor the solution over a short period (e.g., by TLC or ¹H NMR) to ensure the compound is not slowly reacting with trace impurities in the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a chemical reaction involving this compound, where solvent selection based on solubility is a critical initial step.

Caption: Workflow for a typical reaction using this compound.

References

Navigating the Risks: A Technical Guide to Handling 2-Nitrophenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the hazards and safety precautions for handling 2-Nitrophenoxyacetyl Chloride (CAS No. 20142-87-4). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from the SDSs of structurally similar acyl chlorides, including phenoxyacetyl chloride, chloroacetyl chloride, and 3-ethoxy-acryloyl chloride. The provided data and recommendations should be regarded as a precautionary framework to ensure the highest safety standards in the laboratory.

Physicochemical and Hazard Profile

This compound is a reactive acyl chloride. While specific quantitative data for this compound is scarce, the properties of analogous compounds provide critical insight into its hazard profile. The presence of the nitro group and the acyl chloride moiety suggests significant reactivity and potential for hazardous reactions.

Table 1: Physicochemical and Toxicological Data of this compound and Analogous Compounds

| Property | This compound | Phenoxyacetyl Chloride | Chloroacetyl Chloride | 3-Ethoxy-acryloyl chloride |

| CAS Number | 20142-87-4 | 701-99-5 | 79-04-9 | 6191-99-7 |

| Molecular Formula | C₈H₆ClNO₄ | C₈H₇ClO₂ | C₂H₂Cl₂O | C₅H₇ClO₂ |

| Molecular Weight | 215.59 g/mol | 170.59 g/mol | 112.94 g/mol | 134.56 g/mol |

| Appearance | Data not available | Clear, colorless to pale yellow liquid | Colorless to light yellow liquid | Flammable liquid and vapor |

| Melting Point | 43 °C | Data not available | -22 °C | Data not available |

| Boiling Point | Data not available | 226 °C[1] | 105 - 107 °C | Data not available |

| Flash Point | Data not available | 108 °C[1] | 65 °C | Data not available |

| GHS Hazard Statements | Corrosive (GHS05)[2] | Causes severe skin burns and eye damage.[1] | Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. | Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Risk Codes | R34: Causes burns[2] | |||

| Safety Codes | S26, S36/37/39[2] |

Disclaimer: The data for analogous compounds is provided for guidance and may not be fully representative of this compound. All handling procedures should be conducted with the utmost caution.

Hazard Identification and Signaling Pathway

The primary hazards associated with this compound stem from its high reactivity, particularly with nucleophiles like water, and its corrosive nature. The following diagram illustrates the logical progression from the chemical's intrinsic properties to the necessary safety precautions.

Experimental Protocols: Safe Handling Workflow

Adherence to a strict experimental workflow is paramount when handling this compound. The following protocol outlines the key steps for its safe use in a laboratory setting.

3.1. Preparation and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a tested face velocity.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[4]

-

Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton. A double layer of nitrile gloves may be used for short-term handling but should be changed immediately upon contamination.[4]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.[3]

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an acid gas cartridge is necessary.[3]

-

3.2. Handling and Storage

-

Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture.

-

Moisture Prevention: Use oven-dried glassware and anhydrous solvents. Never add water directly to the compound.[5]

-

Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Recommended storage is often refrigerated.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, bases, and metals.[6]

3.3. Spill and Waste Disposal

-

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[3]

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water, if appropriate for the surface.

-

-

Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. The compound should be treated as corrosive and reactive hazardous waste.

The following diagram illustrates a logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

This guide provides a framework for the safe handling of this compound based on the best available information for analogous compounds. It is imperative that all users consult with their institution's safety office and adhere to all established protocols and regulations. A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. This compound | CAS 20142-87-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 2-(2-Nitrophenoxy)acetylchloride , 95+% , 20142-87-4 - CookeChem [cookechem.com]

Thermal Stability and Decomposition of 2-Nitrophenoxyacetyl Chloride: A Technical Overview

Executive Summary

2-Nitrophenoxyacetyl Chloride is a reactive chemical intermediate of interest in pharmaceutical and chemical synthesis. Its structure, incorporating a nitro group, an ether linkage, and an acyl chloride functional group, suggests a complex thermal profile with the potential for hazardous exothermic decomposition. Understanding the thermal stability of this compound is critical for ensuring safe handling, storage, and process development. This document provides a theoretical framework for assessing its thermal behavior, including potential decomposition pathways and recommended experimental protocols for its analysis.

Predicted Thermal Behavior

Based on its functional groups, this compound is expected to be a thermally sensitive compound. The presence of the nitro group, a well-known energetic functional group, is a primary concern. The acyl chloride is also highly reactive and can contribute to instability, particularly in the presence of moisture or other nucleophiles. The ether linkage is generally more stable but can be cleaved at elevated temperatures.

The decomposition is likely to be exothermic and could be initiated at moderately elevated temperatures. The decomposition of analogous compounds, such as 2-nitrobenzoyl chloride, has been shown to be highly condition-dependent, influenced by factors like heating rate and the presence of impurities.[1][2] Similar behavior is anticipated for this compound.

Hypothetical Decomposition Pathways

The decomposition of this compound is likely to proceed through a multi-step pathway involving the interaction of its functional groups. A plausible, though unverified, decomposition mechanism could involve the following key steps:

-

Initial Decomposition: The reaction may be initiated by the cleavage of the weakest bond in the molecule. The C-Cl bond in the acyl chloride or the C-NO2 bond are likely candidates.

-

Decarbonylation: The acyl chloride moiety can lose carbon monoxide (CO) to form a reactive intermediate.

-

Intramolecular Rearrangement/Cyclization: The presence of the ortho-nitro group and the ether linkage could facilitate intramolecular reactions, potentially leading to the formation of cyclic intermediates.

-

Gas Evolution: The decomposition is expected to produce various gaseous byproducts, including CO, CO2, HCl, and nitrogen oxides (NOx).

A simplified, hypothetical decomposition pathway is visualized below.

Caption: A possible decomposition pathway for this compound.

Proposed Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition characteristics of this compound, a series of thermoanalytical techniques should be employed.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, decomposition onset temperature, and enthalpy of decomposition.

-

Methodology:

-

A small sample (1-5 mg) is hermetically sealed in an aluminum or gold-plated steel pan.

-

The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to or from the sample is measured as a function of temperature.

-

Exothermic events indicate decomposition, and the integrated peak area provides the enthalpy of decomposition.

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which weight loss occurs and to quantify the mass of volatile decomposition products.

-

Methodology:

-

A sample (5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

-

The change in mass is recorded as a function of temperature.

-

The resulting TGA curve provides information on the decomposition stages and the amount of non-volatile residue.

-

Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Methodology:

-

The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

-

This allows for the identification of decomposition products in real-time.

-

The following diagram illustrates a typical workflow for the thermal analysis of a potentially energetic material like this compound.

Caption: A standard workflow for the thermal characterization of a chemical compound.

Data Summary (Hypothetical)

While no experimental data is available, a hypothetical data table is presented below to illustrate how the results from the proposed experiments could be summarized.

| Parameter | Symbol | Expected Range/Value | Analytical Technique |

| Melting Point | Tm | Not Available | DSC |

| Decomposition Onset Temperature | Tonset | 100 - 200 °C | DSC/TGA |

| Enthalpy of Decomposition | ΔHd | > 200 J/g (Exothermic) | DSC |

| Major Mass Loss Step(s) | Tmax | 150 - 300 °C | TGA |

| Gaseous Decomposition Products | - | CO, HCl, NOx, CO2 | TGA-MS/FTIR |

| Activation Energy | Ea | Not Available | DSC (Kinetic Methods) |

Conclusions and Recommendations

This compound should be treated as a potentially thermally hazardous material. The lack of available data necessitates a thorough experimental investigation of its thermal properties before it is used on a large scale. It is strongly recommended that the experimental protocols outlined in this document are followed to obtain a comprehensive understanding of its thermal stability and decomposition behavior. The data generated will be crucial for developing safe handling procedures, defining storage conditions, and ensuring process safety in any application involving this compound.

References

Discovery and first synthesis of 2-Nitrophenoxyacetyl Chloride

An In-depth Technical Guide on the Discovery and First Synthesis of 2-Nitrophenoxyacetyl Chloride

Introduction

This compound is a reactive organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, which combines the reactivity of an acyl chloride with the electronic properties of a nitrophenoxy group, makes it a versatile building block. This guide details the historical context of its first synthesis, which can be logically deduced from established chemical principles, and provides a comprehensive experimental protocol for its preparation. The synthesis is a two-step process beginning with the formation of 2-nitrophenoxyacetic acid via the Williamson ether synthesis, followed by the conversion of the carboxylic acid to the corresponding acyl chloride.

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 44-46 |

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 61-63 |

| 2-Nitrophenoxyacetic Acid | C₈H₇NO₅ | 197.15 | Approx. 155-158 |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 |

| This compound | C₈H₆ClNO₄ | 215.59 | Not readily available |

Experimental Protocols

The first synthesis of this compound can be described in two main stages: the synthesis of the precursor 2-nitrophenoxyacetic acid and its subsequent conversion to the final product.

Step 1: Synthesis of 2-Nitrophenoxyacetic Acid via Williamson Ether Synthesis

The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a robust method for forming ethers from an alkoxide and an organohalide.[1] In this case, the phenoxide of 2-nitrophenol reacts with chloroacetic acid in a nucleophilic substitution reaction.

Methodology:

-

Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 2-nitrophenoxide.

-

Reaction with Chloroacetic Acid: To the solution of sodium 2-nitrophenoxide, add a solution of chloroacetic acid that has been neutralized with sodium hydroxide (forming sodium chloroacetate). The mixture is then heated under reflux. The 2-nitrophenoxide ion attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion in an SN2 reaction.

-

Acidification and Isolation: After the reaction is complete, the mixture is cooled and acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate group, causing the 2-nitrophenoxyacetic acid to precipitate out of the solution.

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from hot water or an appropriate organic solvent to yield the final product.

Step 2: Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and efficient method for this purpose.[2][3][4]

Methodology:

-

Reaction Setup: In a fume hood, a flask containing dry 2-nitrophenoxyacetic acid is fitted with a reflux condenser, which is connected to a gas trap to neutralize the HCl and SO₂ byproducts.

-

Addition of Thionyl Chloride: Thionyl chloride is added to the 2-nitrophenoxyacetic acid. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is gently warmed under reflux. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, which drives the reaction to completion.

-

Isolation of the Product: After the reaction is complete (indicated by the cessation of gas evolution), the excess thionyl chloride is removed by distillation under reduced pressure. The remaining crude this compound can then be purified by vacuum distillation.

Reaction Pathways and Workflows

The overall synthesis can be visualized as a two-step process. The first step establishes the ether linkage, and the second step activates the carboxylic acid to the more reactive acyl chloride.

Caption: Overall synthesis pathway for this compound.

References

Reactivity of the Acyl Chloride Group in 2-Nitrophenoxyacetyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the acyl chloride group in 2-nitrophenoxyacetyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the ortho-nitro group on the phenoxy ring significantly influences the electrophilicity of the carbonyl carbon, rendering the acyl chloride highly reactive towards nucleophiles. This guide details the synthesis of this compound, its characteristic reactions, and provides generalized experimental protocols. The enhanced reactivity, stemming from the electron-withdrawing nature of the nitro group, makes it a potent acylating agent for a variety of substrates, including amines, alcohols, and water.

Introduction

Acyl chlorides are an important class of organic compounds characterized by the functional group -COCl. They are highly reactive derivatives of carboxylic acids and serve as versatile intermediates in a multitude of chemical transformations. Among these, this compound holds particular significance due to the electronic effects imparted by the 2-nitro substitution on the phenoxy moiety. The strong electron-withdrawing capacity of the nitro group via both inductive and resonance effects dramatically increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. This heightened reactivity is advantageous in numerous synthetic applications, including the formation of amides and esters, which are fundamental linkages in many pharmaceutical compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2-nitrophenoxyacetic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often employing a chlorinating agent.

Synthesis of the Precursor: 2-Nitrophenoxyacetic Acid

A common route to 2-nitrophenoxyacetic acid involves the Williamson ether synthesis, reacting 2-nitrophenol with an α-haloacetic acid ester, followed by hydrolysis.

Caption: Synthesis of 2-Nitrophenoxyacetic Acid.

Conversion to this compound

The final step involves the chlorination of 2-nitrophenoxyacetic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. Oxalyl chloride is another alternative, often used for milder reaction conditions.

Caption: Conversion to this compound.

Reactivity of the Acyl Chloride Group

The reactivity of this compound is dominated by nucleophilic acyl substitution. The electron-withdrawing nitro group at the ortho position of the phenoxy ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.

General Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds through a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the π-bond of the carbonyl group. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: General Mechanism of Nucleophilic Acyl Substitution.

Reactions with Amines (Amide Formation)

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides. These reactions are typically rapid and exothermic. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Reactions with Alcohols (Ester Formation)

The reaction of this compound with alcohols yields esters. Similar to the reaction with amines, a base is often employed to scavenge the HCl produced. The reaction is generally fast and efficient.

Hydrolysis

In the presence of water, this compound is readily hydrolyzed back to 2-nitrophenoxyacetic acid. This reaction is often considered a nuisance and necessitates that the acyl chloride be handled under anhydrous conditions.

Quantitative Data

While specific kinetic data for this compound is not extensively available in the literature, the qualitative understanding is that the ortho-nitro group leads to a significant rate enhancement compared to unsubstituted phenoxyacetyl chloride. The following table provides a generalized summary of expected reaction outcomes based on the known reactivity of similar acyl chlorides.

| Nucleophile | Product Type | Typical Reaction Conditions | Expected Yield |

| Primary Amine | Secondary Amide | Anhydrous aprotic solvent (e.g., DCM), 0°C to RT, with base (e.g., triethylamine) | High (>90%) |

| Secondary Amine | Tertiary Amide | Anhydrous aprotic solvent (e.g., DCM), 0°C to RT, with base (e.g., triethylamine) | High (>90%) |

| Alcohol | Ester | Anhydrous aprotic solvent (e.g., DCM), 0°C to RT, with base (e.g., pyridine) | High (>85%) |

| Water | Carboxylic Acid | Presence of moisture | Quantitative |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and key reactions of this compound. Caution: this compound is a reactive and corrosive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Synthesis of this compound

Materials:

-

2-Nitrophenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 2-nitrophenoxyacetic acid.

-

Add anhydrous DCM to dissolve the acid.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (2-3 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The crude this compound can be used directly for subsequent reactions or purified by distillation under reduced pressure.

General Protocol for the Acylation of an Amine

Materials:

-

This compound

-

Primary or secondary amine

-

Triethylamine (TEA) or pyridine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purify the product by recrystallization or column chromatography.

General Protocol for the Acylation of an Alcohol

Materials:

-

This compound

-

Alcohol

-

Pyridine

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the alcohol and pyridine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography.

Applications in Drug Development

The high reactivity and acylating power of this compound make it a valuable tool in drug development. The formation of amide and ester bonds is a cornerstone of medicinal chemistry, and the ability to efficiently introduce the 2-nitrophenoxyacetyl moiety allows for the synthesis of a wide range of potential drug candidates. Furthermore, the nitro group itself can be a pharmacophore or can be further transformed into other functional groups, adding to the synthetic versatility of this reagent.

Conclusion

This compound is a highly reactive acylating agent, a property conferred by the electron-withdrawing nitro group in the ortho position of the phenoxy ring. This enhanced reactivity allows for efficient and rapid reactions with a variety of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages. While specific quantitative kinetic data remains an area for further investigation, the qualitative understanding of its reactivity, coupled with established protocols for its synthesis and use, solidifies its role as a valuable reagent for researchers and professionals in organic synthesis and drug discovery. The careful handling of this compound under anhydrous conditions is crucial to prevent hydrolysis and ensure successful acylation reactions.

Methodological & Application

Application Notes and Protocols for the Acylation of Primary Amines with 2-Nitrophenoxyacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of primary amines with 2-nitrophenoxyacetyl chloride is a robust and versatile reaction in organic synthesis, leading to the formation of N-substituted-2-(2-nitrophenoxy)acetamides. This class of compounds serves as a valuable intermediate in medicinal chemistry and drug discovery. The 2-nitrophenoxyacetyl group can function as a protecting group for amines, which can be selectively removed under specific reductive conditions. Furthermore, the resulting amide products are precursors to a variety of heterocyclic compounds, including quinoline derivatives, which have demonstrated significant potential as anticancer agents through the modulation of key signaling pathways such as NF-κB and p53.[1][2][3]

This document provides a detailed protocol for the preparation of this compound from 2-nitrophenoxyacetic acid and a comprehensive procedure for the subsequent acylation of primary amines.

Data Presentation

The following table summarizes representative yields for the acylation of various primary amines with this compound. The reaction conditions are based on the general protocol described below.

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Benzylamine | N-benzyl-2-(2-nitrophenoxy)acetamide | 85-95 |

| 2 | Aniline | N-phenyl-2-(2-nitrophenoxy)acetamide | 80-90 |

| 3 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(2-nitrophenoxy)acetamide | 82-92 |

| 4 | Cyclohexylamine | N-cyclohexyl-2-(2-nitrophenoxy)acetamide | 88-96 |

| 5 | 2-Aminoethanol | N-(2-hydroxyethyl)-2-(2-nitrophenoxy)acetamide | 75-85 |

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 2-nitrophenoxyacetic acid to its corresponding acyl chloride using oxalyl chloride.

Materials:

-

2-Nitrophenoxyacetic acid

-

Oxalyl chloride (COCl)₂

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-nitrophenoxyacetic acid (1.0 eq.).

-

Dissolve the acid in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Gas evolution (CO₂, CO, and HCl) should be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-2 hours at room temperature.

-

Monitor the reaction progress by carefully quenching a small aliquot with methanol and analyzing by TLC or GC-MS to observe the formation of the methyl ester.

-

Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is typically used in the next step without further purification.

Protocol 2: Acylation of a Primary Amine with this compound

This protocol provides a general procedure for the N-acylation of primary amines.

Materials:

-

Primary amine

-

Crude this compound (from Protocol 1)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Visualizations

Caption: Experimental workflow for the synthesis of N-substituted-2-(2-nitrophenoxy)acetamides.

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bip.us.edu.pl [bip.us.edu.pl]

- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of Alcohols using 2-Nitrophenoxyacetyl Chloride and Pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the esterification of a wide range of alcohols using 2-nitrophenoxyacetyl chloride in the presence of pyridine. This method offers a robust and efficient means of converting alcohols to their corresponding 2-nitrophenoxyacetyl esters, which have potential applications in organic synthesis and as intermediates in the development of novel therapeutics.

Introduction

Esterification is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of organic molecules, including pharmaceuticals, fragrances, and polymers. The reaction of an alcohol with an acyl chloride, such as this compound, is a highly effective method for ester formation. This reaction is typically fast, irreversible, and can be performed under mild conditions.[1][2]

The use of pyridine in this reaction is critical. It serves a dual purpose: acting as a nucleophilic catalyst to activate the acyl chloride and as a base to neutralize the hydrogen chloride (HCl) byproduct, preventing it from causing unwanted side reactions.[1]

Reaction Mechanism

The esterification of an alcohol with this compound in the presence of pyridine proceeds through a nucleophilic acyl substitution mechanism.

Step 1: Activation of the Acyl Chloride Pyridine, acting as a nucleophilic catalyst, attacks the electrophilic carbonyl carbon of this compound. This forms a highly reactive N-acylpyridinium intermediate.

Step 2: Nucleophilic Attack by the Alcohol The alcohol, a nucleophile, then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate. This leads to the formation of a tetrahedral intermediate.

Step 3: Elimination and Product Formation The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating pyridine as a leaving group.

Step 4: Neutralization of HCl A second molecule of pyridine acts as a base, abstracting the proton from the oxonium ion and neutralizing the concurrently formed hydrogen chloride to produce pyridinium chloride. This prevents the accumulation of acid that could potentially lead to side reactions.[1]

Caption: Reaction mechanism of pyridine-catalyzed esterification.

Applications

Esters of 2-nitrophenoxyacetic acid have several potential applications in research and development:

-

Protecting Groups: The 2-nitrophenoxyacetyl group can be used as a protecting group for alcohols. The nitro group provides a handle for selective cleavage under specific reductive conditions.

-

Synthetic Intermediates: These esters can serve as versatile intermediates for the synthesis of more complex molecules, including heterocyclic compounds and biologically active molecules.

-

Enzyme Studies: Similar to p-nitrophenyl esters, 2-nitrophenoxyacetyl esters can be employed as substrates for studying enzyme kinetics, particularly for hydrolases like esterases and lipases.[3][4] The release of the nitrophenolate ion upon hydrolysis can be monitored spectrophotometrically.

Experimental Protocols

General Protocol for the Esterification of Primary and Secondary Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alcohol

-

This compound

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous pyridine (1.5 eq). Dissolve the mixture in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alcohols, heating may be necessary (e.g., reflux in a suitable solvent).

-

Workup:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl (to remove excess pyridine).

-

Saturated aqueous NaHCO₃ (to neutralize any remaining acid).

-

Brine.

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization, if solid.

Caption: General experimental workflow for esterification.

Quantitative Data

The following table provides representative reaction conditions and yields for the esterification of various types of alcohols. Note that optimal conditions may vary.

| Alcohol Type | Substrate Example | Temperature (°C) | Time (h) | Yield (%) |

| Primary | Benzyl alcohol | 0 to RT | 2-4 | >90 |

| Primary | 1-Butanol | 0 to RT | 3-5 | 85-95 |

| Secondary | 2-Pentanol | 0 to RT | 6-12 | 70-85 |

| Secondary | Cyclohexanol | 0 to RT, then 40°C | 12-24 | 65-80 |

| Tertiary | tert-Butanol | 25 to 50 | 24-48 | <20* |

| Phenol | Phenol | 0 to RT | 1-3 | >95 |

Note: Tertiary alcohols are sterically hindered and may require more forcing conditions, potentially leading to lower yields and competing elimination reactions.

Troubleshooting and Safety

-

Low Yield: For sterically hindered or less reactive alcohols, consider using a more potent nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts (0.1 eq) in addition to pyridine. Increasing the reaction temperature may also improve yields.

-

Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride by any residual water. Ensure all glassware is dry and use anhydrous solvents.

-

Safety: this compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Pyridine is flammable and has a strong, unpleasant odor. Dichloromethane is a suspected carcinogen. All procedures should be carried out in a well-ventilated fume hood.

References

Application Notes: 2-Nitrophenoxyacetyl Chloride as a Photolabile Protecting Group for Hydroxyl Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, particularly within drug development and the preparation of complex biological molecules, the selective protection and deprotection of functional groups is of paramount importance. The 2-nitrophenoxyacetyl group is a valuable photolabile protecting group for hydroxyl functions. Introduced via its reactive precursor, 2-nitrophenoxyacetyl chloride, this group offers the advantage of being cleavable under mild UV light conditions, providing an orthogonal strategy to traditional acid- or base-labile protecting groups. This allows for the unmasking of a hydroxyl group at a desired stage of a synthetic sequence without subjecting the molecule to harsh chemical reagents that could compromise other sensitive functionalities.

The core principle of this protecting group lies in the photochemistry of the ortho-nitrobenzyl moiety. Upon irradiation with UV light, typically in the range of 350 nm, an intramolecular rearrangement is induced, leading to the cleavage of the ester linkage and liberation of the free hydroxyl group. This "caged" compound strategy is particularly useful for the controlled release of bioactive molecules, the synthesis of sensitive bioconjugates, and in solid-phase synthesis.

Core Features

-

Photolytic Cleavage: Deprotection is achieved using UV light, avoiding the need for chemical reagents.

-

Orthogonality: It is stable to many non-photolytic reaction conditions, allowing for selective deprotection in the presence of other protecting groups.

-

Mild Deprotection Conditions: The use of light minimizes the risk of side reactions that can be induced by acidic or basic conditions.

Data Presentation: Reaction Parameters

While specific, comprehensive quantitative data for the protection of a wide range of alcohols with this compound is not extensively documented in readily available literature, the following table summarizes typical conditions and expected yields based on the well-established reactivity of similar o-nitrobenzyl-based protecting groups.

| Substrate Alcohol Type | Protection Reagents & Conditions | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) |

| Primary Alcohol | This compound, Pyridine, CH₂Cl₂, 0 °C to rt | > 90% | UV light (~350 nm), THF or CH₃CN/H₂O, rt | > 85% |